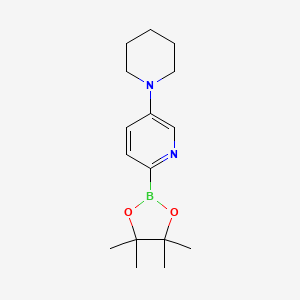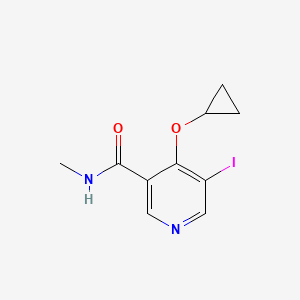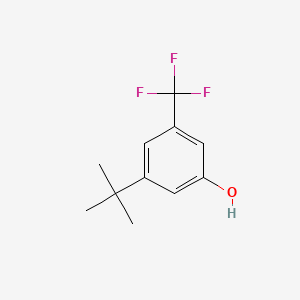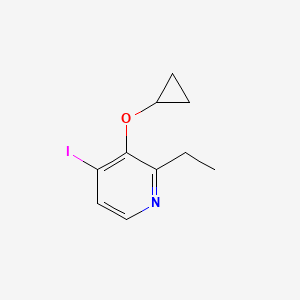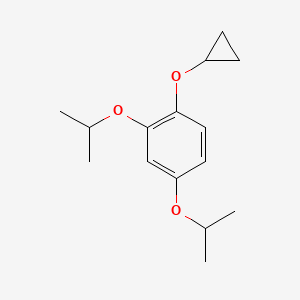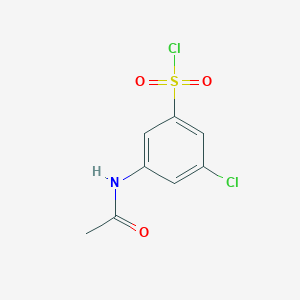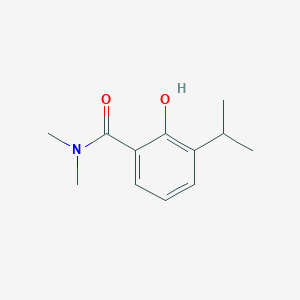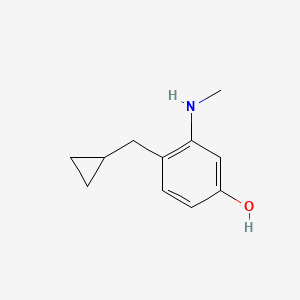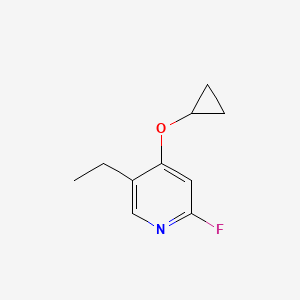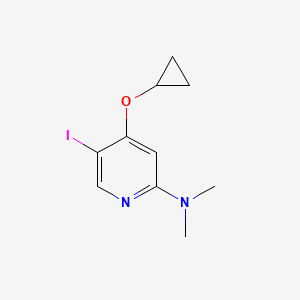
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13IN2O. It contains a pyridine ring substituted with a cyclopropoxy group at the 4-position, an iodine atom at the 5-position, and a dimethylamine group at the 2-position.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine typically involves multiple steps, including the introduction of the cyclopropoxy group, iodination, and the formation of the dimethylamine group. Specific synthetic routes and reaction conditions may vary, but common methods include:
Cyclopropoxylation: Introduction of the cyclopropoxy group through nucleophilic substitution reactions.
Iodination: Use of iodine or iodine-containing reagents to introduce the iodine atom at the desired position.
Dimethylamination: Formation of the dimethylamine group through reductive amination or other suitable methods
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Análisis De Reacciones Químicas
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives and analogs.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparación Con Compuestos Similares
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as:
N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but lacking the cyclopropoxy and iodine substituents.
4-Cyclopropoxy-N,N-dimethylpyridin-2-amine: Similar structure but without the iodine atom.
5-Iodo-N,N-dimethylpyridin-2-amine: Lacks the cyclopropoxy group but contains the iodine atom
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H13IN2O |
|---|---|
Peso molecular |
304.13 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-iodo-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)10-5-9(8(11)6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
YCHCFTDTFRDMHR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C(=C1)OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



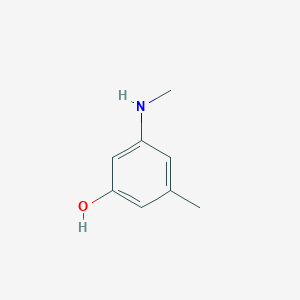
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)
